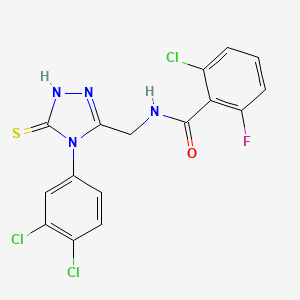

2-chloro-N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide

Beschreibung

2-chloro-N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide is a benzamide derivative featuring a 1,2,4-triazole-3-thione core substituted with a 3,4-dichlorophenyl group and a methyl-linked benzamide moiety. Its synthesis likely involves coupling reactions between triazole-thione intermediates and substituted benzoyl chlorides.

Eigenschaften

IUPAC Name |

2-chloro-N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3FN4OS/c17-9-5-4-8(6-11(9)19)24-13(22-23-16(24)26)7-21-15(25)14-10(18)2-1-3-12(14)20/h1-6H,7H2,(H,21,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTMNSKMHWGXQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide typically involves multiple steps:

Formation of the Triazole Ring:

Attachment of the Benzamide Group: The benzamide moiety is introduced through an amidation reaction, where the triazole intermediate reacts with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Final Assembly: The final compound is obtained by coupling the triazole intermediate with the benzamide derivative under controlled conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential as an enzyme inhibitor or receptor modulator is of interest. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific biological targets could lead to the discovery of treatments for various diseases.

Industry

In the industrial sector, the compound can be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential bioactivity.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and halogen substitutions play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s benzamide and triazole-thione motifs align it with established agrochemicals. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

*Calculated based on formula: C₁₇H₁₀Cl₃F₃N₄OS.

Key Observations:

Structural Complexity : The target compound’s triazole-thione core distinguishes it from simpler benzamide derivatives like diflubenzuron, which features a urea linkage. This triazole ring may enhance metabolic stability or binding affinity in biological systems.

Halogenation Patterns : The 3,4-dichlorophenyl and 6-fluoro groups in the target compound contrast with the 4-chlorophenyl in diflubenzuron. Increased halogenation often correlates with improved pesticidal activity due to enhanced lipophilicity and target interaction .

Functional Group Impact: Triazole-thione vs. Urea/Pyridinyl Ether: The thione (C=S) group in the triazole ring may confer unique electronic properties compared to the urea (N–C=O) or pyridinyl ether groups in analogs. This could influence solubility, degradation rates, or enzyme inhibition profiles.

Research Findings (Inferred from Structural Analogues):

- Mode of Action : Diflubenzuron inhibits chitin synthesis in insects . The target compound’s triazole-thione core might act similarly or target other pathways, such as mitochondrial electron transport (common in acaricides like fluazuron).

- Stability : The triazole-thione structure may offer greater oxidative stability compared to urea-based compounds, as sulfur-containing heterocycles often resist hydrolysis.

Biologische Aktivität

The compound 2-chloro-N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be depicted as follows:

This structure includes a triazole ring , which is known for its diverse biological activities, and a benzamide moiety , contributing to its pharmacological properties.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The specific compound has been tested against various bacterial strains and fungi. A study found that derivatives of triazoles demonstrated potent antifungal properties against strains such as Candida albicans and Aspergillus niger . The mechanism often involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 50 |

| Aspergillus niger | 12 | 50 |

| Staphylococcus aureus | 18 | 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, treatment with the compound resulted in a significant reduction in cell viability in HeLa and MCF-7 cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes:

- Enzyme Inhibition : The triazole ring can inhibit cytochrome P450 enzymes, leading to disrupted steroid biosynthesis in fungi.

- Apoptosis Induction : The benzamide group may facilitate the binding to DNA or RNA, disrupting replication processes in cancer cells.

Study on Antifungal Activity

A recent study published in Europe PMC evaluated the antifungal efficacy of several triazole derivatives, including our compound. Results indicated that it exhibited a higher potency than traditional antifungal agents like fluconazole .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of this compound against breast cancer cells. The results demonstrated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers when treated with concentrations above 50 µM .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and how are the products characterized?

Methodological Answer:

The synthesis typically involves coupling reactions between carboxylic acid derivatives and amine-containing precursors. For example:

- Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation .

- Reaction Conditions : Reactions may proceed under reflux or at controlled temperatures (e.g., 25–80°C) depending on precursor reactivity. Solvents like DMF or THF are common .

- Characterization :

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H stretch for thioxo groups) .

- NMR (¹H and ¹³C) : Assign proton environments (e.g., methylene groups adjacent to triazole rings) and aromatic substituents .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content) .

Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation?

Methodological Answer:

- Spectroscopy :

- IR : Identify thioxo (C=S) and amide (N-H) groups. Discrepancies in peak positions may indicate tautomerism in the triazole-thione moiety .

- NMR : Use DEPT-135 and COSY to resolve overlapping signals in aromatic regions, particularly for dichlorophenyl and fluorobenzamide groups .

- X-Ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the triazole core). Example: Crystallize in ethanol/water mixtures and collect data at 295 K .

Advanced: How can researchers optimize synthesis yield while minimizing byproduct formation?

Methodological Answer:

- Design of Experiments (DOE) : Vary parameters like solvent polarity, temperature, and stoichiometry. For instance, higher DMF ratios improve solubility of hydrophobic intermediates .

- Catalyst Screening : Test alternatives to DCC, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to reduce dicyclohexylurea byproducts .

- Reaction Monitoring : Use TLC (silica gel, hexane/EtOAc) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation .

Advanced: How can contradictions in reported fluorescence intensity data be resolved?

Methodological Answer:

- Parameter Standardization :

- pH Control : Fluorescence maxima for similar compounds shift at pH <5 due to protonation of the triazole-thione group. Maintain pH 5–7 using phosphate buffers .

- Temperature : Quenching occurs above 30°C; use thermostated cuvettes at 25°C .

- Statistical Validation : Calculate R.S.D.% (e.g., 1.369% in ) across replicates to assess instrument precision .

- Solvent Polarity : Compare fluorescence in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents to rule out solvent-induced artifacts .

Advanced: What methodologies are recommended for evaluating the compound’s bioactivity mechanisms?

Methodological Answer:

- Molecular Docking : Model interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on the dichlorophenyl group’s hydrophobic interactions .

- Enzyme Assays :

- Kinetic Studies : Measure IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method .

- Comparative Analysis : Benchmark against triazole derivatives with known activity (e.g., fluconazole) to identify structure-activity relationships .

Advanced: How can structural ambiguities in the triazole-thione moiety be addressed?

Methodological Answer:

- X-Ray Crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) by analyzing bond lengths (C=S ≈ 1.68 Å) and hydrogen-bonding networks .

- 2D NMR : Use NOESY to detect spatial proximity between the triazole methylene and fluorobenzamide groups .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy minima of possible tautomers .

Advanced: What experimental designs are suitable for analyzing environmental stability and degradation pathways?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound in buffers (pH 3–9) at 37°C. Monitor degradation via LC-MS and identify products (e.g., des-chloro derivatives) .

- Photostability : Expose to UV light (254 nm) in quartz cuvettes. Use actinometry to quantify photon flux and correlate with degradation rates .

- Microbial Degradation : Conduct soil slurry experiments with Pseudomonas spp. and analyze metabolites via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.